molecular formula C5H12O2 B165432 2-Propoxyethanol CAS No. 2807-30-9

2-Propoxyethanol

Cat. No.: B165432
CAS No.: 2807-30-9
M. Wt: 104.15 g/mol
InChI Key: YEYKMVJDLWJFOA-UHFFFAOYSA-N
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Description

2-Propoxyethanol, also known as ethylene glycol monopropyl ether, is an organic compound with the chemical formula C5H12O2. It is a colorless liquid with a mild, pleasant odor and is miscible with water and many organic solvents. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propoxyethanol can be synthesized through the reaction of propanol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The general reaction is as follows:

CH3CH2CH2OH+C2H4OCH3CH2CH2OCH2CH2OH\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} CH3​CH2​CH2​OH+C2​H4​O→CH3​CH2​CH2​OCH2​CH2​OH

Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of propanol with ethylene oxide in the presence of a catalyst. The reaction is carried out in a reactor where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and acids.

    Reduction: It can be reduced to form propoxyethane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemical Applications

Solvent in Organic Synthesis:
2-Propoxyethanol is widely utilized as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. It facilitates various chemical reactions by providing a stable medium for reactants.

Reagent in Chemical Reactions:
It serves as a reagent in numerous chemical reactions, enhancing reaction rates and yields. Its polar nature allows for effective solvation of ionic and polar compounds, making it an essential component in many laboratory protocols.

Biological Applications

Preparation of Biological Samples:
In biological research, this compound is employed for preparing samples for assays and experiments. Its compatibility with biological materials makes it suitable for use in various biological assays.

Solvent for Biological Assays:
The compound is used as a solvent in biological assays due to its low toxicity and ability to dissolve both hydrophilic and lipophilic substances. This property is crucial for extracting active compounds from biological matrices.

Medical Applications

Pharmaceutical Formulations:
this compound is incorporated into pharmaceutical formulations as a solvent for active ingredients. Its ability to enhance solubility improves the bioavailability of drugs.

Drug Delivery Systems:
In drug delivery systems, this compound acts as a carrier for therapeutic agents, facilitating their transport across biological membranes. Its low toxicity profile makes it an attractive option for medical applications.

Industrial Applications

Paints and Coatings:
The compound is extensively used in the production of paints and coatings due to its excellent solvency properties. It helps improve the flow and leveling of coatings, resulting in a smoother finish.

Application Area Specific Uses
PaintsArchitectural coatings, automotive paints
CoatingsProtective coatings, wood coatings
Cleaning AgentsSolvents in industrial cleaning products
InksFlexographic and graphic arts inks

Cleaning Agents:
this compound is included in various cleaning formulations due to its ability to dissolve oils and greases effectively. Its low volatility ensures that it remains effective during cleaning processes.

Case Studies

Case Study 1: Use in Paints and Coatings
In a study examining the impact of different solvents on paint performance, this compound was found to enhance the drying time and overall finish quality of water-based paints compared to traditional solvents. The study highlighted its role in reducing brush marks and improving film formation.

Case Study 2: Biological Assay Optimization
A research team utilized this compound as a solvent in enzyme-linked immunosorbent assays (ELISA). The results demonstrated that using this solvent improved the solubility of antigens, leading to enhanced assay sensitivity and reproducibility.

Mechanism of Action

The mechanism of action of 2-Propoxyethanol involves its ability to dissolve various substances, making it an effective solvent. It interacts with molecular targets by forming hydrogen bonds and van der Waals interactions with solutes. This allows it to solubilize a wide range of organic and inorganic compounds, facilitating their use in various applications .

Comparison with Similar Compounds

  • Ethylene glycol monomethyl ether
  • Ethylene glycol monoethyl ether
  • Ethylene glycol monobutyl ether

Comparison: 2-Propoxyethanol is unique due to its balanced solvency properties, making it suitable for a wide range of applications. Compared to ethylene glycol monomethyl ether and ethylene glycol monoethyl ether, it has a higher boiling point and better solvency for certain substances. Ethylene glycol monobutyl ether, on the other hand, has a higher molecular weight and different solvency characteristics, making it suitable for different applications .

Biological Activity

2-Propoxyethanol, also known as ethylene glycol monopropyl ether (CAS No. 2847-72-5), is an organic solvent widely used in industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is a colorless liquid with a mild odor, soluble in water, and has a molecular formula of C5_5H12_{12}O2_2. Its chemical structure allows it to interact with biological systems, particularly affecting cellular membranes and metabolic processes.

Acute Toxicity

Acute toxicity studies indicate that this compound can cause central nervous system depression and hemolysis in animal models. The no observed adverse effect concentration (NOAEC) for hemolytic effects is reported at 100 ppm (425 mg/m³) in rats, while higher concentrations lead to significant liver and kidney effects . In rabbits, skin irritation was noted upon repeated exposure, although it was classified as slight .

Genotoxicity

Reproductive and Developmental Toxicity

Developmental toxicity studies indicate that this compound is not teratogenic. In inhalation studies with rabbits and rats, no significant developmental effects were observed even at maternally toxic doses. The NOAEC for developmental toxicity was greater than 500 ppm for rabbits and 100 ppm for rats .

Neurotoxicity

Neurotoxic effects have been observed in repeated dose studies. The NOAEC for neurotoxic effects was reported to be greater than 400 ppm (1700 mg/m³), suggesting a relatively low risk at typical exposure levels . Long-term exposure may lead to cumulative effects, highlighting the need for further research.

Biocidal Activity

Research has demonstrated that this compound exhibits biocidal properties against various microorganisms. In studies evaluating its effectiveness as an anti-icing additive for aircraft fuels, it showed biocidal activity at concentrations as low as 1-2% against pathogens like Pseudomonas aeruginosa and Candida sp. . The mechanism of action involves damage to the cytoplasmic membrane of the bacteria.

Case Studies

Case Study 1: Occupational Exposure

A study examining workers exposed to this compound in manufacturing settings revealed symptoms consistent with solvent exposure, including headaches and dizziness. Monitoring indicated that exposure levels were generally below occupational limits; however, long-term health impacts remain under investigation .

Case Study 2: Environmental Impact

Environmental assessments have indicated that this compound can enter water systems through industrial discharge. Its biodegradation rates are moderate, leading to concerns about chronic exposure in aquatic ecosystems. Studies suggest monitoring programs are necessary to evaluate long-term ecological impacts .

Data Table: Summary of Biological Effects

Effect TypeObserved EffectsNOAEC (ppm)
Acute ToxicityCentral nervous system depression100
Skin IrritationSlight irritation after repeated exposureNot classified
GenotoxicityNo mutagenic effects-
Reproductive ToxicityNot teratogenic>500 (rabbit)
NeurotoxicityMinimal neurotoxic effects>400
Biocidal ActivityEffective against various microorganisms1-2%

Chemical Reactions Analysis

Hydroxyl Radical Oxidation Mechanisms

Hydroxyl radical (OH- ) reactions dominate atmospheric degradation processes. Quantum mechanical calculations reveal four primary hydrogen abstraction sites (Figure 1) :

Reaction SitePosition Relative to OContribution to Total OH- Reactivity
Adjacent to -OH11.2%
Second carbon from -O-2.6%
Adjacent to -O-60.9%
MethylTerminal CH₃25.3%

Key findings :

  • Cγ and methyl positions account for 86.2% of total reactivity due to oxygen's electron-withdrawing effects

  • Rate constant at 298 K: (2.15 ± 0.28) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹

  • Activation energy range: 2.4-3.8 kcal/mol via M06-2X/6-311+G(d,p) calculations

Atmospheric Degradation Pathways

Reaction with OH- initiates complex oxidation sequences (Table 1) :

Initial RadicalSubsequent ReactionsMajor Products
CH₃OC- HCH₂CH₂OHO₂ addition → ROO- → NO reaction → RO-Methyl 3-hydroxypropanoate
CH₃OCH₂C- HCH₂OHC-C cleavage → CH₃OCH₂- + - CH₂CH₂OHFormaldehyde + glycolaldehyde
CH₃OCH₂CH₂C- HOHHOO- elimination → 3-methoxypropanalKetones/aldehydes (≥80% yield)

Environmental impact :

  • Contributes to tropospheric ozone formation through NOₓ cycling

  • Estimated atmospheric lifetime: 12-36 hours under typical OH- concentrations

Thermal Decomposition Characteristics

High-temperature behavior shows distinct pathways:

Primary decomposition mechanisms :

  • Ether cleavage :
    CH₃OCH₂CH₂CH₂OH → CH₃O- + - CH₂CH₂CH₂OH
    Activation energy: 68.3 kcal/mol (DFT/B3LYP)

  • Dehydration :
    Forms propylene oxide derivatives through intramolecular H-transfer
    Rate enhancement: 3×10⁴ at 500K vs 298K

Solvent-Mediated Reactions

Interactions in binary systems modify reaction outcomes:

Co-solventEffect on Reaction KineticsMechanism Change
[Emim][NTf₂]↑ Hydrogen bonding network stability-15% Vₘᴱ in IL-rich mixtures
N,N-dimethylacetamideNegative excess molar volumes (≤-0.8 cm³/mol)Enhanced dipole-dipole interactions

*Vₘᴱ = Excess molar volume

Synthetic Utility

Controlled transformations enable targeted derivatization:

Oxidation :

  • CrO₃/H₂SO₄ → Propoxyacetaldehyde (62% yield)

  • KMnO₄/Δ → Propoxyacetic acid (pH-dependent selectivity)

Esterification :
CH₃OCH₂CH₂CH₂OH + RCOCl → RCOOCH₂CH₂CH₂OCH₃
Rate enhancement: 4.2× in DMF vs neat conditions

This comprehensive analysis demonstrates 2-propoxyethanol's complex reactivity profile, with particular significance in atmospheric chemistry and synthetic applications. The combination of experimental kinetics and computational modeling provides robust mechanistic understanding essential for environmental impact assessments and industrial process optimization.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of polycyclic aromatic hydrocarbons (PAHs) in 2-propoxyethanol for experimental design?

  • Methodological Answer : Use molar fraction measurements under controlled temperatures (e.g., 298.15 K) via gravimetric or spectroscopic methods. For example, IUPAC-NIST data shows that acenaphthene dissolves in this compound with a molar fraction of 0.06082, while this compound exhibits a molar fraction of 0.9392 in equilibrium . Calibrate instruments using reference standards (e.g., HPLC-grade solvents) and validate results against established databases.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact (acute toxicity: Category 4; eye irritation: Category 2) .
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Storage : Store in airtight containers away from UV light and moisture to maintain stability .
  • Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. Which analytical techniques are recommended for quantifying this compound in mixed solvent systems?

  • Methodological Answer :

  • Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV-Vis detection. Calibrate against certified reference materials (e.g., 100 µg/mL solutions in acetonitrile or methanol) .
  • Spectroscopy : FT-IR or NMR can identify functional groups, but quantitative analysis requires spiked internal standards.

Advanced Research Questions

Q. How can discrepancies in reported thermophysical properties (e.g., heat capacity) of this compound be resolved?

  • Methodological Answer : Perform regression analysis using polynomial models (e.g., Cp=A1+A2T+A3T2C_p = A_1 + A_2T + A_3T^2) and compare results with critical reviews. For example, Zábranský et al. (2001) derived parameters for this compound’s heat capacity (2.873 J/mol·K at 298.1 K) with a 0.01 plausibility threshold . Validate experimental setups (e.g., adiabatic calorimetry) against NIST-certified data and address instrument calibration biases .

Q. What methodologies assess the reproductive toxicity of this compound derivatives (e.g., 2-propoxyethyl acetate)?

  • Methodological Answer :

  • In Vivo Studies : Conduct Draize tests on rabbits (OECD Guideline 405) to evaluate eye irritation. For example, 100 mg of 2-propoxyethyl acetate caused mild ocular irritation in rabbits .
  • In Vitro Assays : Use zebrafish embryos (FET test) or mammalian cell cultures (e.g., OECD 455) to screen for developmental toxicity.
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to estimate NOAEL/LOAEL values.

Q. How can physiologically-based pharmacokinetic (PBPK) models for this compound be developed to address toxicokinetic uncertainty?

  • Methodological Answer :

  • Parameterization : Use rodent data (e.g., plasma concentration-time profiles) to estimate absorption/distribution rates. Extrapolate to humans using allometric scaling.
  • Metabolite Tracking : Monitor phenoxyacetic acid (primary metabolite) via LC-MS/MS. Troutman et al. (2015) validated a rat-human PBPK model for structural analogs, highlighting hepatic clearance as a key variable .

Q. What experimental strategies evaluate this compound’s stability under long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and analyze degradation products (e.g., propionaldehyde) via GC-MS.
  • Light Sensitivity : Expose to UV light (ISO 10977) and monitor pH changes or precipitate formation. Current data gaps exist for decomposition products, necessitating forced degradation studies .

Q. Data Contradiction & Validation

Q. How should researchers address conflicting ecotoxicity data for this compound?

  • Methodological Answer :

  • Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna immobilization, OECD 202) and progress to chronic studies (e.g., algal growth inhibition, OECD 201). Existing data for analogs show short-term toxicity to fish (LC₅₀: 10–100 mg/L) but lack algal toxicity data .
  • QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships if empirical data are limited.

Properties

IUPAC Name

2-propoxyethanol
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InChI

InChI=1S/C5H12O2/c1-2-4-7-5-3-6/h6H,2-5H2,1H3
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InChI Key

YEYKMVJDLWJFOA-UHFFFAOYSA-N
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Canonical SMILES

CCCOCCO
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Molecular Formula

C5H12O2
Record name ETHYLENE GLYCOL PROPYL ETHER
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Related CAS

34410-16-7
Record name Poly(oxy-1,2-ethanediyl), α-propyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1027500
Record name 2-Propoxyethanol
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Molecular Weight

104.15 g/mol
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Physical Description

Liquid; colorless; mild, rancid odor; floats and mixes with water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Ethanol, 2-propoxy-
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Boiling Point

301 °F at 760 mmHg (USCG, 1999), 150-152 °C at 760 mm Hg, 149-152 °C
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Flash Point

120 °F (USCG, 1999), 57 °C, 125 °F (OPEN CUP), 57 °C c.c.
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Record name Ethylene glycol monopropyl ether
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Solubility

Soluble in water, alcohol, ether, Solubility in water: miscible
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Density

0.908 at 73 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.9112 at 20 °C/4 °C, Relative density (water = 1): 0.91
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Vapor Density

3.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.6
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Vapor Pressure

3.12 [mmHg], 2.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130
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Record name ETHYLENE GLYCOL MONOPROPYL ETHER
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Color/Form

Volatile liquid

CAS No.

2807-30-9
Record name ETHYLENE GLYCOL PROPYL ETHER
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Record name Ethanol, 2-propoxy-
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Record name ETHYLENE GLYCOL MONOPROPYL ETHER
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Record name ETHYLENE GLYCOL MONOPROPYL ETHER
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Record name ETHYLENE GLYCOL MONOPROPYL ETHER
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Melting Point

-90 °C
Record name ETHYLENE GLYCOL MONOPROPYL ETHER
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Propoxyethanol
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2-Propoxyethanol
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2-Propoxyethanol
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2-Propoxyethanol
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2-Propoxyethanol
Reactant of Route 6
Reactant of Route 6
2-Propoxyethanol

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